2-(3-Methoxyphenyl)benzofuran
Overview
Description
Synthesis Analysis
Several synthetic approaches have been explored for constructing benzofuran derivatives. For instance, the total synthesis of natural products containing benzofuran rings has attracted significant attention from synthetic organic chemists . One key step involves the construction of a 2-arylbenzofuran skeleton from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(3′,4′-methylenedioxy)acetophenone in the presence of ZnCl₂, followed by desulfurization .
Physical and Chemical Properties Analysis
Scientific Research Applications
Antimicrobial and Antioxidant Properties
2-(3-Methoxyphenyl)benzofuran and its derivatives have shown significant potential in the field of antimicrobial and antioxidant applications. A study by Rangaswamy et al. (2017) synthesized a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, exhibiting a certain degree of antimicrobial and antioxidant activities. Similarly, Hiremathad et al. (2015) discussed benzofuran derivatives, including this compound, as emerging scaffolds for antimicrobial agents, highlighting their broad biological and pharmacological applications.
Antinociceptive Agents
Benzofuranones, including derivatives of this compound, have been evaluated for their antinociceptive properties. Gonçalves et al. (2012) found significant antinociceptive activity in compounds like 3-[2-(3-methoxyphenyl)-2-oxoetil]-2-benzofuran-1(3H)-one.
Estrogen Receptor Binding
A study by Halabalaki et al. (2000) isolated new 2-phenyl-benzofurans, including derivatives of this compound, from Onobrychis ebenoides, which showed affinity for the estrogen receptor, indicating potential applications in hormone-related research.
β-Amyloid Aggregation Inhibition
In the context of Alzheimer's disease research, Choi et al. (2003) described the synthesis of a compound including 2-(4-methoxyphenyl)benzofuran as a potent β-amyloid aggregation inhibitor, suggesting potential therapeutic applications.
Cytotoxic Activity
The cytotoxic activities of benzofuran derivatives were explored by Li et al. (2005) and Luo et al. (2007) who isolated new benzofuran compounds from seeds of Styrax perkinsiae and Styrax macranthus. These compounds showed potential in vitro cytotoxic activity against cancer cell lines.
Anti-TMV Activity
Research by Du et al. (2017) identified new arylbenzofurans, including derivatives of this compound, from the fermentation products of an endophytic fungus, demonstrating anti-tobacco mosaic virus activity.
Mechanism of Action
The biological activities of benzofuran derivatives are diverse. Some exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . For instance, novel macrocyclic benzofuran compounds have anti-hepatitis C virus activity, and benzofuran-based scaffold compounds are utilized as anticancer agents .
Future Directions
: Heravi, M. M., Zadsirjan, V., Hamidi, H., & Tabar Amiri, P. H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7, 24470-24521 : Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510-27540
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-16-13-7-4-6-11(9-13)15-10-12-5-2-3-8-14(12)17-15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHOQZMRKOGOEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.